4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound featuring a tert-butyl group, a dichlorophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The starting material, 2,3-dichloroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(2,3-dichlorophenyl)piperazine.
Acylation Reaction: The piperazine derivative is then acylated with 4-tert-butyl-2-oxo-1-pyrrolidinecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its pharmacological properties, including potential use as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-3-[4-(2,4-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Similar structure but with a different substitution pattern on the phenyl ring.
4-Tert-butyl-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one: Another isomer with different chlorine positions on the phenyl ring.
Uniqueness
The uniqueness of 4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also adds steric hindrance, potentially affecting the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2N3O2/c1-19(2,3)12-11-22-17(25)15(12)18(26)24-9-7-23(8-10-24)14-6-4-5-13(20)16(14)21/h4-6,12,15H,7-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEQVQTYNAPNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.